molecular formula C22H25N3O5S B1272773 N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 5755-62-4

N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No. B1272773
CAS RN: 5755-62-4
M. Wt: 443.5 g/mol
InChI Key: TZGBIYGYQMWPOB-UHFFFAOYSA-N
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Description

The compound "N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide" is a heterocyclic molecule that contains a pyrimidine nucleus, which is known to exhibit a broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of significant interest due to their biological relevance. For instance, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives has been achieved through reactions with various reagents, including phenacyl bromide and picolyl chloride, under both conventional and heterogeneous conditions . Additionally, the substitution reactions of pyrimidine derivatives with sodium amide in liquid ammonia have been described, leading to the synthesis of various substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The synthesized compounds' structures have been confirmed using elemental analyses and spectroscopic methods, ensuring the correct molecular framework necessary for the desired biological functions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been used to react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These reactions are indicative of the versatility of pyrimidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the substituents present on the pyrimidine ring. These properties are essential for determining the compounds' solubility, stability, and reactivity, which in turn affect their biological activity and potential as pharmaceutical agents .

Scientific Research Applications

Synthesis and Characterization

  • The compound is used in the synthesis of new heterocyclic compounds. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its role in generating novel chemical structures (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

  • Compounds synthesized from similar derivatives have been evaluated for their cytotoxic activity. In the study by Hassan et al. (2014), the synthesized products were tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential in cancer research (Hassan, Hafez, & Osman, 2014).

Structural Analysis

  • Sarojini et al. (2015) analyzed the structural aspects of similar sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, highlighting the importance of structural studies in understanding the properties of these compounds (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015).

Antifungal and Antimicrobial Applications

  • Some derivatives have been explored for their antifungal and antimicrobial activities. For example, the study by Nigam et al. (1981) synthesized and tested compounds for their activity against various micro-organisms, suggesting potential pharmaceutical applications (Nigam, Saharia, & Sharma, 1981).

Nonlinear Optical Analysis

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and assessments of its safety and toxicity .

properties

CAS RN

5755-62-4

Product Name

N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H25N3O5S/c1-12-19(21(26)24-13-6-8-14(27-2)9-7-13)20(25-22(31)23-12)15-10-17(29-4)18(30-5)11-16(15)28-3/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,31)

InChI Key

TZGBIYGYQMWPOB-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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